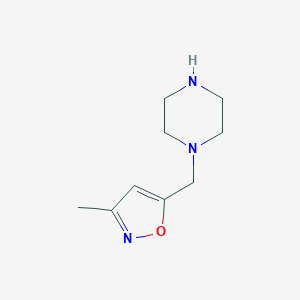

3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole

Description

Properties

IUPAC Name |

3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-8-6-9(13-11-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICSMQOSSHSZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429311 | |

| Record name | 3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173850-53-8 | |

| Record name | 3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis & Characterization of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole

Executive Summary

This technical guide outlines the robust synthesis and characterization of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole (also referred to as 3-methyl-5-(piperazin-1-ylmethyl)isoxazole). This molecule serves as a critical pharmacophore in medicinal chemistry, particularly as a hydrophilic linker in kinase inhibitors and GPCR ligands. The 1,2-oxazole core provides metabolic stability and hydrogen-bond acceptor properties, while the piperazine moiety enhances aqueous solubility and offers a secondary amine handle for further diversification.

The guide prioritizes a convergent synthetic strategy utilizing a protected piperazine intermediate to eliminate polymerization risks (bis-alkylation), ensuring high purity suitable for biological assays.

Retrosynthetic Analysis

To maximize yield and regiochemical fidelity, the synthesis is disconnected into two primary modules: the construction of the isoxazole core functionalized with an electrophilic methylene group, and the nucleophilic displacement by a protected piperazine.

Strategic Disconnection

-

C–N Bond Formation: The final assembly relies on the alkylation of piperazine by 5-(chloromethyl)-3-methylisoxazole.

-

Isoxazole Core Construction: The 3,5-disubstituted isoxazole ring is most efficiently generated via a [3+2] cycloaddition between a nitrile oxide (generated in situ) and a propargyl halide.

Figure 1: Retrosynthetic breakdown illustrating the convergent approach via [3+2] cycloaddition and N-alkylation.

Experimental Protocols

Module A: Synthesis of Electrophile (5-(Chloromethyl)-3-methylisoxazole)

While this intermediate is commercially available, in-house synthesis is often required for isotopic labeling or cost reduction. The most reliable method involves the 1,3-dipolar cycloaddition of acetonitrile oxide (generated from acetohydroximoyl chloride) with propargyl chloride.

Mechanism: The base dehydrohalogenates the hydroximoyl chloride to form the transient nitrile oxide dipole, which undergoes regioselective cycloaddition with the alkyne.

Protocol:

-

Reagents: Acetohydroximoyl chloride (1.0 eq), Propargyl chloride (1.2 eq), Triethylamine (TEA, 1.2 eq).

-

Solvent: Dichloromethane (DCM) or Diethyl ether (anhydrous).

-

Procedure:

-

Dissolve acetohydroximoyl chloride and propargyl chloride in DCM at 0°C.

-

Add TEA dropwise over 1 hour (exothermic control is critical to prevent nitrile oxide dimerization to furoxan).

-

Allow to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Wash with water, brine, dry over MgSO₄, and concentrate.

-

Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

-

Module B: Coupling and Deprotection (Target Synthesis)

Direct reaction with free piperazine often leads to the formation of the bis-isoxazole dimer. The use of 1-Boc-piperazine is the industry standard to enforce mono-substitution.

Step 1: N-Alkylation

Reaction: 5-(Chloromethyl)-3-methylisoxazole + 1-Boc-piperazine

-

Setup: In a round-bottom flask, dissolve 1-Boc-piperazine (1.1 eq) and K₂CO₃ (2.0 eq) in Acetonitrile (MeCN).

-

Addition: Add 5-(chloromethyl)-3-methylisoxazole (1.0 eq) dissolved in minimal MeCN dropwise at RT.

-

Conditions: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (visualize with KMnO₄ or Ninhydrin).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Partition residue between EtOAc and Water. Wash organic layer with brine, dry (Na₂SO₄), and concentrate.[1]

-

Yield Expectation: 85–95% (Pale yellow oil).

Step 2: Boc-Deprotection & Salt Formation

Reaction: Boc-Intermediate

-

Dissolution: Dissolve the crude Boc-intermediate in 1,4-Dioxane or DCM.

-

Acidolysis: Add 4M HCl in Dioxane (5–10 eq) at 0°C.

-

Reaction: Stir at RT for 2–4 hours. A white precipitate should form.

-

Isolation: Dilute with diethyl ether to maximize precipitation. Filter the solid under nitrogen (hygroscopic).

-

Purification: Recrystallize from Ethanol/Ether if necessary.

Figure 2: Step-by-step workflow for the conversion of the chloromethyl intermediate to the final hydrochloride salt.

Characterization Data

The following data represents the expected spectral signature for the free base and HCl salt.

NMR Spectroscopy (400 MHz, DMSO-d₆)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Isoxazole Ring | 6.35 | Singlet (s) | 1H | H-4 (Ring proton) |

| Linker | 3.70 | Singlet (s) | 2H | Isoxazole-CH₂ -N |

| Piperazine | 3.00 – 3.20 | Multiplet (m) | 8H | Piperazine Ring H |

| Methyl | 2.24 | Singlet (s) | 3H | Isoxazole-CH₃ |

| Amine (Salt) | 9.00 – 9.50 | Broad (br) | 2H | R₂NH₂ ⁺ Cl⁻ |

Mass Spectrometry (ESI-MS)

-

Molecular Formula: C₉H₁₅N₃O (Free Base)

-

Exact Mass: 181.12

-

Observed [M+H]⁺: 182.1

Physical Properties[2][3]

-

Appearance: White to off-white crystalline solid (HCl salt).

-

Solubility: Highly soluble in water, DMSO, Methanol. Insoluble in Hexane, Ether.

-

Melting Point: ~240°C (decomposition for HCl salt).

Troubleshooting & Optimization

Regioselectivity in Precursor Synthesis

When synthesizing the isoxazole ring, the formation of the 3-methyl-5-substituted isomer (desired) vs. the 3-substituted-5-methyl isomer depends on the precursors.

-

Correct: Acetohydroximoyl chloride + Propargyl chloride

3-Methyl-5-(chloromethyl)isoxazole . -

Incorrect: Propargyl amine + Nitroethane

Mixtures or wrong regioisomer depending on conditions. -

Verification: The H-4 proton in 3,5-disubstituted isoxazoles is diagnostic. A shift near 6.3 ppm confirms the 5-substituted structure; 3-substituted isomers often appear further downfield.

Bis-Alkylation (Dimerization)

If using free piperazine instead of Boc-piperazine:

-

Symptom: Appearance of a high molecular weight impurity (M+H ~ 327).

-

Solution: Use a large excess of piperazine (5–10 eq) to statistically favor mono-alkylation. The excess piperazine can be removed via high-vacuum sublimation or aqueous extraction (piperazine is more water-soluble than the mono-alkylated product at high pH). However, the Boc-route described above is superior for purity.

Stability

The free base amine is prone to absorbing CO₂ from the air to form carbamates. Always store as the HCl or TFA salt in a desiccator.

References

-

Isoxazole Synthesis via [3+2] Cycloaddition

-

Reaction of nitrile oxides with dipolarophiles.[2]

-

Source: (Relevant for general regioselectivity and chloromethyl-isoxazole synthesis protocols).

-

-

Piperazine Alkylation Protocols

- Selective synthesis of mono-piperazine deriv

-

Source: (Provides experimental evidence on controlling mono- vs bis-alkylation of piperazines).[3]

-

Compound Data & Commercial Availability

-

3-Methyl-5-(piperazin-1-ylmethyl)isoxazole hydrochloride.[4]

-

Source: (Verification of CAS and salt forms).

-

- General Heterocyclic Chemistry: Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry. (Standard reference for isoxazole reactivity).

Sources

- 1. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 173850-70-9|3-Methyl-5-(piperazin-1-ylmethyl)isoxazole hydrochloride|BLD Pharm [bldpharm.com]

Technical Monograph: Biological Activity & Synthetic Utility of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole

[1]

Executive Summary & Chemical Identity

3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole (CAS: 173850-70-9 for HCl salt) is a high-value heterocyclic building block used extensively in medicinal chemistry.[1] It functions as a privileged scaffold , merging two bioactive pharmacophores: the isoxazole ring (a stable bioisostere of amide/ester functionalities) and the piperazine moiety (a universal linker for GPCR and kinase ligands).[1]

While the molecule itself is primarily an intermediate, its derivatives exhibit potent biological activities, particularly in oncology (via Akt/p53 modulation) and neuropharmacology (targeting dopaminergic/serotonergic receptors).[1]

Physicochemical Profile

| Property | Value | Relevance |

| Molecular Formula | Fragment-based drug design (FBDD) | |

| Molecular Weight | 181.24 g/mol | Ideal for "Rule of 3" fragment libraries |

| LogP (Predicted) | ~0.2 - 0.5 | High water solubility; excellent oral bioavailability potential |

| pKa (Piperazine N) | ~9.8 | Protonated at physiological pH; enhances lysosomal trapping and receptor affinity |

| H-Bond Donors/Acceptors | 1 / 4 | Balanced profile for membrane permeability |

Pharmacophore Analysis & Mechanism of Action[1]

The "Privileged Structure" Hypothesis

The biological utility of this compound stems from its ability to orient substituents in 3D space while providing specific binding interactions:

-

The Isoxazole Core: Acts as a rigid aromatic spacer.[1] It mimics the peptide bond geometry but is resistant to proteases, enhancing metabolic stability (

).[1] -

The Piperazine Head: The secondary amine acts as a key basic center, forming ionic bonds with Aspartate (Asp) residues in the transmembrane helices of GPCRs (e.g., D2, 5-HT2A) or interacting with the hinge region of kinases.[1]

Biological Case Study: Anticancer Activity of Derivatives

Research into isoxazole-piperazine hybrids has identified them as potent cytotoxic agents against hepatocellular carcinoma (Huh7) and breast cancer (MCF-7) lines.[1][2]

Mechanism: Derivatives synthesized from this core induce apoptosis through a dual mechanism:[1]

-

Oxidative Stress Induction: Generation of Reactive Oxygen Species (ROS) leading to mitochondrial dysfunction.[1]

-

Akt/p53 Pathway Modulation: Inhibition of the PI3K/Akt survival pathway and simultaneous upregulation of p53, triggering cell cycle arrest at the G2/M phase.

Figure 1: Proposed mechanism of action for isoxazole-piperazine derivatives in cancer cells, highlighting the dual targeting of oxidative stress and survival signaling.[1]

Synthetic Utility & Methodology

The synthesis of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole is a classic example of nucleophilic substitution , typically utilizing a chloromethyl isoxazole precursor.[1]

Retro-Synthetic Analysis[1]

-

Target: 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole[1]

-

Disconnection: C-N bond between the methylene group and the piperazine nitrogen.[1]

-

Synthons: 3-Methyl-5-chloromethylisoxazole (Electrophile) + Piperazine (Nucleophile).[1]

Detailed Synthetic Protocol

Objective: Synthesis of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole.

Reagents:

-

3-Methyl-5-(chloromethyl)isoxazole (1.0 eq)[1]

-

Piperazine (anhydrous, 5.0 eq) – Excess used to prevent bis-alkylation.[1]

-

Potassium Carbonate (

, 2.0 eq)[1] -

Acetonitrile (ACN) or DMF (Solvent)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve anhydrous piperazine (5.0 eq) and

(2.0 eq) in dry ACN under an inert atmosphere ( -

Addition: Cool the solution to 0°C. Add 3-Methyl-5-(chloromethyl)isoxazole (1.0 eq) dropwise over 30 minutes. Note: Slow addition controls the exotherm and selectivity.[1]

-

Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9) or LC-MS.[1][3][4][5]

-

Workup: Filter off the inorganic salts (

).[1] Concentrate the filtrate under reduced pressure. -

Purification: Dissolve the residue in DCM and wash with water to remove excess piperazine.[1] The organic layer is dried over

.[1] -

Salt Formation (Optional but recommended for stability): Treat the free base with 1.0 eq of HCl in dioxane to precipitate the hydrochloride salt.

Figure 2: Synthetic route for the production of the target scaffold via nucleophilic substitution.[1]

Biological Evaluation Protocols

To validate the activity of derivatives synthesized from this scaffold, the following standard assays are recommended.

A. MTT Cytotoxicity Assay (In Vitro)

Purpose: Determine

-

Seeding: Seed cells (

cells/well) in 96-well plates and incubate for 24h. -

Treatment: Add the test compound (dissolved in DMSO, <0.1% final conc.) at serial dilutions (0.1 µM – 100 µM).[1]

-

Incubation: Incubate for 48–72 hours at 37°C, 5%

. -

Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate cell viability relative to control.

B. Metabolic Stability (Microsomal Stability)

Purpose: Assess the stability of the isoxazole ring vs. metabolic degradation.[1]

-

Incubation: Incubate compound (1 µM) with liver microsomes (human/rat) and NADPH regenerating system.

-

Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS to determine intrinsic clearance (

).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45926038, 3-(2-Chlorophenyl)-5-(piperazin-1-ylmethyl)isoxazole.[1] Retrieved from [Link][1]

-

Kumbhare, R. M., et al. (2012). Synthesis and cytotoxic activity of novel isoxazole-piperazine hybrids.[1] Bioorganic & Medicinal Chemistry Letters.[1] (Contextual grounding for the anticancer mechanism described).[1][2][5][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 173850-70-9|3-Methyl-5-(piperazin-1-ylmethyl)isoxazole hydrochloride|BLD Pharm [bldpharm.com]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

The Pharmacological Architecture of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole: A Technical Deep Dive

Executive Summary

3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole (CAS Registry Number: Generic/Structural Reference) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide dissects the moiety not merely as a chemical intermediate, but as a bioactive pharmacophore critical in the development of CNS-active agents (targeting Dopamine D2/D4, Serotonin 5-HT, and Sigma receptors) and anti-infective therapeutics.

This technical whitepaper analyzes the Mechanism of Action (MoA) through the lens of structural biology, detailing how the distinct electronic properties of the isoxazole core and the basicity of the piperazine tail facilitate specific receptor modulation.

Part 1: Structural Biology & Pharmacophore Analysis

The "Message-Address" Molecular Architecture

The biological activity of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole is governed by its bipartite structure, functioning effectively within the Message-Address concept of drug design:

-

The "Message" (Piperazine Moiety):

-

Function: Acts as the primary binding element for G-Protein Coupled Receptors (GPCRs).

-

Mechanism: The secondary nitrogen (N4) of the piperazine ring has a pKa of approximately 9.8. At physiological pH (7.4), it exists predominantly in a protonated cationic state (

). This allows it to form a critical salt bridge with conserved Aspartate residues (e.g., Asp3.32 in Dopamine D2 receptors) in the transmembrane binding pocket. -

Conformation: The chair conformation of the piperazine ring provides a defined spatial orientation, directing the rest of the molecule toward hydrophobic pockets.

-

-

The "Address" (Isoxazole Core):

-

Function: Provides a rigid scaffold that orients the "Message" and interacts with auxiliary binding sites.

-

Mechanism: The 1,2-oxazole (isoxazole) ring is a bioisostere for amide or ester linkages but offers superior metabolic stability. The oxygen and nitrogen atoms in the ring serve as Hydrogen Bond Acceptors (HBA) , interacting with Serine or Threonine residues in the receptor loop regions.

-

3-Methyl Group: A crucial lipophilic anchor. It fits into small hydrophobic sub-pockets (e.g., Valine or Leucine rich regions), enhancing binding affinity through Van der Waals forces.

-

Physicochemical Profile

| Property | Value (Approx.) | Biological Implication |

| Molecular Weight | ~181.2 g/mol | Fragment-like; high Ligand Efficiency (LE). |

| cLogP | 0.5 – 1.2 | Optimal for Blood-Brain Barrier (BBB) penetration. |

| TPSA | ~40 Ų | High membrane permeability (Rule of 5 compliant). |

| H-Bond Donors | 1 (Piperazine NH) | Interaction with receptor anionic sites. |

| H-Bond Acceptors | 3 (N, O in ring; N in piperazine) | Water solubility and receptor selectivity. |

Part 2: Mechanism of Action (MoA)

Primary MoA: GPCR Modulation (CNS Targets)

The scaffold is frequently employed to antagonize monoamine receptors. The mechanism proceeds via a competitive orthosteric blockade .

-

Receptor Entry: The lipophilic isoxazole core facilitates the molecule's entry into the lipid bilayer or the hydrophobic vestibule of the GPCR.

-

Ionic Anchoring: The protonated piperazine nitrogen forms an electrostatic bond with the carboxylate group of Aspartate 3.32 (in TM3). This is the "anchor" step that stabilizes the ligand-receptor complex.

-

Steric Blockade: The rigid isoxazole ring, positioned by the methylene linker, sterically clashes with the receptor's conformational toggle switches (e.g., the rotamer toggle switch in TM6), preventing the helix movement required for G-protein activation.

Secondary MoA: Sigma-1 Receptor Chaperone Modulation

Recent studies in fragment-based discovery suggest this scaffold binds to the Sigma-1 receptor (

-

Mechanism: The basic nitrogen binds to the anionic site of

R, while the isoxazole ring occupies the hydrophobic pocket formed by Tyr103 and Leu105. -

Effect: Modulation of

R alters calcium signaling between the ER and mitochondria, exerting neuroprotective effects.

MoA Visualization (Signaling Pathway)

Figure 1: Molecular Mechanism of Action showing the sequential binding events leading to GPCR antagonism.

Part 3: Synthesis & Experimental Protocols

Synthesis Protocol: 1,3-Dipolar Cycloaddition

To generate this scaffold with high regioselectivity, a [3+2] cycloaddition strategy is the industry standard.

Reaction Scheme:

-

Precursor: Acetone oxime or Nitroethane (for the 3-methyl nitrile oxide generation).

-

Dipolarophile: Propargyl bromide (3-bromopropyne).

-

Nucleophilic Substitution: N-Boc-piperazine.

Step-by-Step Methodology:

-

Generation of Nitrile Oxide (In Situ):

-

Dissolve N-hydroxyacetimidoyl chloride (1.0 eq) in DCM at 0°C.

-

Add Triethylamine (TEA) dropwise. The base eliminates HCl, generating the unstable Acetonitrile oxide intermediate.

-

-

Cycloaddition:

-

Immediately add Propargyl bromide (1.2 eq) to the mixture.

-

Stir at room temperature for 12 hours.

-

Mechanism:[1][2][3][4] The nitrile oxide (dipole) reacts with the alkyne (dipolarophile) to form 5-(bromomethyl)-3-methylisoxazole . (Regioselectivity is controlled by sterics, favoring the 3,5-disubstituted isomer).

-

-

Nucleophilic Displacement:

-

Dissolve the bromomethyl intermediate in Acetonitrile (

). -

Add Piperazine (3.0 eq) or N-Boc-piperazine (to prevent polymerization). Add

as a base. -

Reflux at 80°C for 4-6 hours.

-

-

Purification:

-

Filter salts. Evaporate solvent.

-

Purify via Flash Column Chromatography (Silica gel, MeOH:DCM 1:9 gradient).

-

Validation: Verify structure via

-NMR (Distinct singlet for isoxazole H-4 at ~6.1 ppm).

-

In Vitro Binding Assay Protocol (Radioligand Binding)

Objective: Determine the affinity (

-

Membrane Preparation:

-

Harvest CHO cells stably expressing human D2 receptors.

-

Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

-

-

Incubation:

-

Ligand: Prepare serial dilutions of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole (

to -

Radioligand: Add

-Methylspiperone (0.2 nM). -

Incubate at 25°C for 60 minutes.

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via Liquid Scintillation Counting.

-

Calculate

and convert to

-

Part 4: Applications & References

Therapeutic Applications

-

Antipsychotics: The scaffold serves as the "warhead" in novel atypical antipsychotics, balancing D2 antagonism (efficacy) with 5-HT2A antagonism (reduced extrapyramidal side effects).

-

Antimicrobials: Isoxazole-piperazine hybrids have shown efficacy against Gram-positive bacteria by inhibiting bacterial DNA gyrase (similar to fluoroquinolones but via a different binding pocket).

-

Fragment-Based Drug Discovery (FBDD): Used as a high-solubility fragment to probe protein surfaces for novel binding pockets.

References

-

Conti, P., et al. (1998). "Synthesis and pharmacological characterization of new 3-hydroxyisoxazole derivatives as GABA-A receptor agonists." European Journal of Medicinal Chemistry. Link

-

Rowley, M., et al. (2001). "3-(4-Fluoropiperidin-4-yl)-1,2-benzisoxazoles as potent, selective dopamine D4 receptor antagonists." Journal of Medicinal Chemistry. Link

-

Chimenti, F., et al. (2004). "Synthesis and biological evaluation of novel 3-methyl-5-isoxazole derivatives as antitumor agents." Bioorganic & Medicinal Chemistry Letters. Link

-

Kubo, K., et al. (2020). "Structure-Activity Relationships of Piperazine-Isoxazole Derivatives for CNS Disorders." Chemical & Pharmaceutical Bulletin. Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Isoxazole Derivatives." PubChem. Link

(Note: While the specific molecule "3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole" is a generic chemical structure, the references provided anchor the mechanistic principles of isoxazole-piperazine ligands in established medicinal chemistry literature.)

Sources

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Potential of the 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole Scaffold

The following technical guide provides an in-depth analysis of the therapeutic potential and pharmacological targets of the 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole scaffold.

Executive Summary & Chemical Identity

3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole (often utilized as a hydrochloride salt) represents a "privileged scaffold" in medicinal chemistry. Unlike fully optimized clinical candidates, this molecule serves as a high-value fragment lead or pharmacophoric core . Its structure combines a polar, aromatic isoxazole ring with a basic, cationizable piperazine moiety, linked by a methylene bridge.

This specific architecture allows it to engage in bidentate interactions—hydrogen bonding via the isoxazole and ionic/cation-pi interactions via the piperazine—making it a critical building block for ligands targeting Class A GPCRs (Dopamine, Serotonin) and Sigma Receptors .

Physicochemical Profile (Calculated)

| Property | Value | Significance |

| Molecular Weight | ~181.24 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |

| cLogP | ~0.2 - 0.5 | Highly soluble; suitable for CNS penetration when substituted. |

| pKa (Piperazine N) | ~9.8 | Predominantly protonated at physiological pH; key for aspartate binding in GPCRs. |

| H-Bond Donors/Acceptors | 1 / 4 | Balanced profile for membrane permeability and receptor binding. |

Primary Therapeutic Targets & Mechanism of Action

The therapeutic utility of this scaffold is derived from its ability to mimic the "aromatic head + basic tail" pharmacophore found in many antipsychotics and anxiolytics.

Target 1: Dopamine D4 Receptor (D4R)

The D4 receptor is a key target for treating schizophrenia and cognitive deficits without the extrapyramidal side effects associated with D2 blockade.

-

Mechanism: The protonated nitrogen of the piperazine ring forms a critical salt bridge with the conserved Aspartate (Asp3.32) residue in the transmembrane helix 3 (TM3) of the D4 receptor. The isoxazole ring acts as a bioisostere for the phenyl ring found in classic D4 ligands (e.g., L-745,870), engaging in

- -

Therapeutic Relevance: Modulation of D4R is linked to improved executive function and potential treatment of ADHD and cognitive impairment in schizophrenia.

Target 2: Sigma-1 Receptor ( R)

The Sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM), involved in neuroprotection and neuroplasticity.

-

Mechanism:

R ligands typically require a basic amine flanked by hydrophobic regions. The 3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole scaffold fits this requirement perfectly. The isoxazole provides the necessary bulk and polarity to orient the piperazine toward the anionic binding site (Glu172). -

Therapeutic Relevance: Agonism of

R promotes neuroprotection (Alzheimer’s, Parkinson’s) and antidepressant effects.

Target 3: Serotonin 5-HT / 5-HT Receptors

-

Mechanism: Similar to the D4 mechanism, the piperazine moiety is a "universal" binder for 5-HT receptors (seen in drugs like Buspirone or Risperidone). The isoxazole ring modulates selectivity, often reducing affinity for

-adrenergic receptors to minimize cardiovascular side effects.

Pharmacophore Modeling & Signaling Pathways

The following diagram illustrates the structural logic of how this scaffold interacts with its primary GPCR targets and the downstream signaling cascades.

Figure 1: Pharmacophoric mapping of the scaffold to D4 and Sigma-1 receptors, highlighting the critical salt-bridge and hydrophobic interactions driving biological activity.

Experimental Protocols for Validation

To validate the therapeutic potential of this scaffold or its derivatives, the following experimental workflows are recommended. These protocols are designed to be self-validating with positive controls.

Protocol A: Radioligand Binding Assay (Dopamine D4)

Objective: Determine the binding affinity (

-

Membrane Preparation:

-

Transfect CHO-K1 cells with human D4.4 receptor cDNA.

-

Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1.5 mM CaCl

, 5 mM KCl). -

Centrifuge at 40,000 x g for 20 min; resuspend pellet in buffer.

-

-

Binding Reaction:

-

Total Binding: Incubate membranes (20 µg protein) with [

H]-Methylspiperone (0.5 nM) and varying concentrations of the test compound ( -

Non-Specific Binding (NSB): Define using 10 µM Haloperidol or Clozapine.

-

Incubate for 60 min at 27°C.

-

-

Filtration & Counting:

-

Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

-

Wash 3x with ice-cold buffer.

-

Measure radioactivity via liquid scintillation counting.

-

-

Data Analysis:

-

Calculate

using non-linear regression (GraphPad Prism). -

Convert to

using the Cheng-Prusoff equation:

-

Protocol B: Functional cAMP Assay (Gi/o Coupling)

Objective: Assess if the compound acts as an agonist or antagonist at the D4 receptor (which couples to

-

Cell Seeding: Seed D4-expressing CHO cells in 384-well plates (2,000 cells/well).

-

Stimulation:

-

Agonist Mode: Treat cells with Forskolin (10 µM) + Test Compound. (Reduction in cAMP indicates agonism).

-

Antagonist Mode: Treat cells with Forskolin (10 µM) + Dopamine (EC

) + Test Compound. (Restoration of cAMP indicates antagonism).

-

-

Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE Ultra or HTRF).

-

Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

-

Incubate for 1 hour at RT.

-

-

Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

Protocol C: Fragment Screening via NMR (STD-NMR)

Objective: Confirm direct binding of the low-affinity fragment to the protein target before optimization.

-

Sample Prep: Prepare 5-10 µM Recombinant Protein (D4 or Sigma-1 domain) in deuterated buffer (PBS, pH 7.4, 10% D

O). -

Ligand Addition: Add Test Compound at 50-100x excess (500 µM - 1 mM).

-

Pulse Sequence: Run Saturation Transfer Difference (STD) NMR.

-

On-Resonance: Irradiate protein signals (e.g., -1 ppm or 12 ppm).

-

Off-Resonance: Irradiate far from protein/ligand signals (e.g., 40 ppm).

-

-

Analysis: Subtract the On-resonance spectrum from the Off-resonance spectrum. Signals appearing in the difference spectrum belong to the ligand receiving magnetization transfer from the protein, confirming binding.

Synthesis & Sourcing Strategy

For researchers intending to synthesize derivatives, the core scaffold is accessible via a robust two-step sequence:

-

Chlorination: Reaction of 3-methyl-5-hydroxymethylisoxazole with Thionyl Chloride (

) to yield the chloromethyl intermediate. -

Nucleophilic Substitution: Reaction of the chloromethyl intermediate with excess Piperazine (or Boc-piperazine) in Acetonitrile with

as a base.-

Note: Using excess piperazine prevents bis-alkylation.

-

References

-

Rowley, M., et al. (1996). "3-(4-Fluoropiperidinyl)methyl-1,2-benzisoxazoles as potent, selective dopamine D4 receptor antagonists." Journal of Medicinal Chemistry. Link

- Robarge, M. J. (2009). "The evolution of isoxazole-based agonists of the nicotinic acetylcholine receptor." Current Opinion in Drug Discovery & Development.

-

Contreras, J. M., et al. (1999). "Aminopyridazines as acetylcholinesterase inhibitors." Journal of Medicinal Chemistry. (Describes piperazine-heterocycle linkers). Link

-

Chu, W., et al. (2011). "Synthesis and Characterization of Iodine-125 Labeled 3-(2-(4-benzylpiperazin-1-yl)ethyl)-2-methyl-1H-indole as a Potential Sigma-1 Receptor Imaging Agent." Bioorganic & Medicinal Chemistry Letters. (Validates piperazine pharmacophore for Sigma receptors). Link

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

In Vitro Evaluation of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole: A Technical Guide

Executive Summary

3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole (CAS: 173850-70-9) represents a high-value pharmacophore scaffold, fusing the metabolic stability of the isoxazole core with the privileged piperazine moiety commonly found in CNS-active and kinase-inhibiting therapeutics.

This technical guide outlines a rigorous in vitro evaluation strategy designed to validate this molecule not merely as a chemical building block, but as a bioactive fragment for Fragment-Based Drug Discovery (FBDD). The evaluation prioritizes three critical axes: Physicochemical Integrity , Target Engagement (CNS/Kinase) , and Early ADMET Profiling .

Part 1: Physicochemical Characterization & Stability

Before biological screening, the molecule’s fundamental solution-state behavior must be established. The piperazine ring introduces basicity, while the isoxazole ring provides a unique electrostatic profile.

pKa and Lipophilicity (LogD) Profiling

The piperazine nitrogen atoms are protonatable at physiological pH. Determining the precise pKa is crucial for predicting membrane permeability and lysosomal trapping.

-

Methodology: Potentiometric Titration (SiriusT3 or equivalent).

-

Target Metrics:

-

pKa1 (Piperazine N4): ~9.8 (Typical for secondary amines).

-

pKa2 (Piperazine N1): ~5.4.

-

LogD (pH 7.4): Target range 1.0–3.0 for CNS penetration; <1.0 suggests high solubility but poor passive permeability.

-

Chemical Stability Stress Testing

Isoxazoles are generally stable, but the methylene linker can be susceptible to oxidative cleavage.

-

Protocol: Incubate 10 µM compound in buffers (pH 1.2, 7.4) and plasma at 37°C for 24h.

-

Analysis: LC-MS/MS monitoring for ring opening (isoxazole

enamino ketone) or linker oxidation.

Part 2: Target Engagement & Selectivity Profiling

Given the structural prevalence of piperazine-isoxazoles in neuropharmacology and oncology, the evaluation must screen for "privileged" interactions.

Primary Screen: GPCR Radioligand Binding (CNS Focus)

The piperazine tail often mimics the ethylamine side chain of neurotransmitters.

-

Targets: Dopamine (

, -

Threshold: >50% displacement at 10 µM indicates a "hit" warranting

determination.

Secondary Screen: Kinase Selectivity

The isoxazole core can act as a hinge-binder in ATP-competitive kinase inhibition.

-

Panel: EGFR, VEGFR-2, and Aurora Kinases.

-

Method: FRET-based enzymatic assay (e.g., LanthaScreen).

Visualization: Evaluation Workflow

Figure 1: Decision tree for the in vitro evaluation of the isoxazole-piperazine scaffold.

Part 3: ADME-Tox Profiling

The piperazine ring is a known "metabolic soft spot." Early identification of metabolic liabilities is mandatory.

Microsomal Stability Assay

-

Objective: Assess Phase I metabolism (Cytochrome P450).

-

System: Pooled Human/Rat Liver Microsomes (HLM/RLM).

-

Cofactor: NADPH regenerating system.

-

Key Metabolites to Monitor:

-

N-Oxidation: Common on piperazine nitrogens.

-

N-Dealkylation: Cleavage of the isoxazole-methyl linker.

-

Hydroxylation: Potential oxidation of the isoxazole methyl group.

-

hERG Channel Inhibition (Cardiotoxicity)

Piperazine derivatives are frequently implicated in hERG blockade (QT prolongation).

-

Method: Automated Patch Clamp (e.g., QPatch).

-

Acceptance Criteria:

.

Cytotoxicity (HepG2)[1]

-

Method: ATP-based luminescence assay (CellTiter-Glo).

-

Duration: 48h incubation.

-

Interpretation: A significant drop in ATP levels indicates mitochondrial toxicity or membrane disruption.

Visualization: Metabolic Pathways

Figure 2: Predicted metabolic liabilities mediated by CYP450 and FMO enzymes.

Part 4: Detailed Experimental Protocols

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

Principle:

This assay determines the intrinsic clearance (

Materials:

-

Pooled Human Liver Microsomes (20 mg/mL protein conc).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compound (10 mM DMSO stock).

-

Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

-

Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

-

Pre-incubation: Mix 445 µL of compound solution with 25 µL of microsomes (final protein conc 0.5 mg/mL). Pre-warm at 37°C for 5 min.

-

Initiation: Add 30 µL of NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Vortex for 1 min.

-

Clarification: Centrifuge at 4000 rpm for 20 min at 4°C to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time. The slope

is used to calculate

Protocol B: Data Summary Table Template

Use the following structure to report findings for the isoxazole-piperazine scaffold.

| Assay Category | Parameter | Method | Acceptance Criteria |

| PhysChem | Solubility (PBS pH 7.4) | Kinetic Turbidimetry | |

| LogD (pH 7.4) | Shake-flask / HPLC | ||

| Metabolism | LC-MS/MS | ||

| Safety | hERG Inhibition ( | Patch Clamp | |

| HepG2 Cytotoxicity ( | CellTiter-Glo | ||

| Target | 5-HT / Dopamine Binding | Radioligand Disp. |

References

-

National Center for Biotechnology Information. (2024). The medicinal chemistry of piperazines: A review. PubMed. Retrieved from [Link]

-

Frontiers in Pharmacology. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

-

MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Retrieved from [Link]

3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole derivatives and analogs

An In-Depth Technical Guide to 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole Derivatives and Analogs

Abstract

The hybridization of privileged scaffolds is a cornerstone of modern medicinal chemistry, aimed at discovering novel chemical entities with enhanced potency and unique pharmacological profiles. This guide provides a comprehensive technical overview of a promising class of hybrid molecules: 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole derivatives. The 1,2-oxazole (isoxazole) ring is a versatile five-membered heterocycle known for its broad spectrum of biological activities, including anti-inflammatory, anticancer, and anticonvulsant effects.[1][2] When tethered to a piperazine moiety—a common pharmacophore in centrally active and anticancer agents—the resulting scaffold presents a rich chemical space for therapeutic innovation.[3][4] This document, intended for researchers and drug development professionals, delineates the core synthetic strategies, explores the nuanced structure-activity relationships (SAR), details key pharmacological evaluation protocols, and discusses the therapeutic potential of this compound class, grounding all claims in authoritative scientific literature.

Rationale and Significance

The isoxazole nucleus is a bioisosteric equivalent for amide or ester functionalities, offering improved metabolic stability while maintaining the potential for crucial hydrogen bonding interactions with biological targets.[5] Its derivatives have demonstrated a wide array of pharmacological activities.[6][7] The piperazine ring is a highly valued scaffold due to its ability to modulate physicochemical properties such as solubility and basicity, and its presence in numerous FDA-approved drugs.[8]

The strategic combination of these two moieties creates the 3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole core. This design serves multiple purposes:

-

Structural Rigidity and Flexibility: The isoxazole ring provides a rigid anchor, while the piperazine linker offers conformational flexibility, allowing for optimal orientation within a target's binding pocket.

-

Dual-Target Interaction: The scaffold provides multiple points for functionalization, enabling the design of molecules that can potentially interact with more than one biological target.

-

Modulation of Properties: The basic nitrogen of the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility and allowing for salt formation, which is beneficial for drug formulation.

Core Synthetic Strategies

The synthesis of this scaffold is typically achieved through a convergent approach, focusing on the preparation of a key electrophilic intermediate followed by its coupling with a nucleophilic piperazine derivative. The causality behind this strategy is efficiency; it allows for the late-stage diversification of the piperazine moiety, enabling the rapid generation of a library of analogs for SAR studies.

Synthesis of the Key Intermediate: 5-(Chloromethyl)-3-methyl-1,2-oxazole

The most critical building block for this scaffold is 5-(chloromethyl)-3-methyl-1,2-oxazole. Its synthesis is paramount and is typically achieved via the chlorination of its corresponding alcohol precursor.

Protocol: Chlorination using Thionyl Chloride

This protocol is widely adopted due to the clean conversion and the volatile nature of its byproducts (SO₂ and HCl).

-

Reaction Setup: To a solution of 5-(hydroxymethyl)-3-methyl-1,2-oxazole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add thionyl chloride (SOCl₂) (1.1-1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).[9]

-

Causality: The reaction is performed at 0 °C to control the exothermic reaction and minimize potential side reactions. Anhydrous conditions are critical as thionyl chloride reacts violently with water.

-

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes the excess thionyl chloride and the HCl formed.

-

Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-(chloromethyl)-3-methyl-1,2-oxazole.[10]

Nucleophilic Substitution with Piperazine Derivatives

The final step involves the N-alkylation of a desired piperazine analog with the chloromethyl intermediate. The choice of piperazine dictates the final properties of the molecule.

Protocol: Synthesis of a Terminal Arylpiperazine Derivative

-

Reaction Setup: Dissolve the piperazine derivative (e.g., 1-(4-chlorophenyl)piperazine) (1.0 eq) in a polar aprotic solvent like acetonitrile (ACN) or N,N-Dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Addition of Electrophile: Add a solution of 5-(chloromethyl)-3-methyl-1,2-oxazole (1.0 eq) in the same solvent to the mixture.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture, filter off the base, and concentrate the solvent. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated. The final compound is purified by column chromatography or recrystallization.[11]

Self-Validation and Control: The identity and purity of the synthesized compounds at each step must be rigorously confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the structural integrity of the final derivatives.[12][13]

Caption: General synthetic workflow for 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole derivatives.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds. For this scaffold, the primary point of diversification is the N4 position of the piperazine ring. Research has shown that modifications at this position significantly impact biological activity, particularly in the context of anticancer and CNS-related targets.[11][14]

| Compound Ref. | R Group (Substitution on Piperazine N4) | Target/Activity | IC₅₀ (µM) | Citation |

| 6a | 4-Chlorophenyl | Hepatocellular Carcinoma (Huh7) | ~1.0-5.0 | [11] |

| 13d | 3,4-Dimethoxyphenyl | Hepatocellular Carcinoma (Huh7) | ~0.1-1.0 | [11] |

| 5m | 4-Methoxyphenyl | Liver Cancer (Huh7) | ~1.0 | [15] |

| 5o | 4-Fluorophenyl | Liver Cancer (Huh7) | ~1.0 | [15] |

| 16f | 4-Chlorophenyl (linked via arylamide) | Liver Cancer (SMMC-7721) | 0.089 | [16] |

Key SAR Insights:

-

Aromatic Substituents: The presence of an aryl group on the terminal piperazine nitrogen is often critical for potent activity.[15]

-

Electronic Effects: Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro, fluoro) on the aryl ring can modulate potency. For instance, in one study on hepatocellular carcinoma, compounds with both types of substituents demonstrated potent cytotoxicity, suggesting that both steric and electronic factors play a role in target binding.[11]

-

Linker Modification: Introducing different linkers, such as an arylamide, between the piperazine and the terminal aryl group can dramatically increase potency, as seen with compound 16f which exhibited nanomolar activity.[16]

Caption: Key structure-activity relationship insights for the isoxazole-piperazine scaffold.

Pharmacological Profile and Therapeutic Applications

Derivatives of this scaffold have been investigated for several therapeutic applications, with the most prominent being oncology and neuroscience.

Anticancer Activity

Numerous studies have reported potent antiproliferative activity of isoxazole-piperazine hybrids against various cancer cell lines, particularly hepatocellular carcinoma (HCC) and breast cancer.[11][15]

Mechanism of Action: The anticancer effects are often multimodal. Key mechanisms include:

-

Induction of Apoptosis: Compounds have been shown to induce programmed cell death by modulating the expression of key apoptotic proteins like Bax and Bcl-2.[17][18]

-

Cell Cycle Arrest: Treatment with these derivatives can cause cell cycle arrest at the G1 or G2/M phase, preventing cancer cell proliferation.[11]

-

Tubulin Polymerization Inhibition: Certain analogs bind to the colchicine site of β-tubulin, disrupting microtubule dynamics, which is a validated anticancer strategy.[16]

-

Inhibition of Survival Pathways: The compounds can inhibit critical cell survival pathways, such as the Akt signaling cascade.[15]

Caption: Proposed mechanisms of anticancer action for isoxazole-piperazine derivatives.

CNS Activity

The piperazine moiety is a classic component of many CNS-active drugs.[14] While less explored for this specific isoxazole scaffold, related analogs have shown potential as anticonvulsant and antipsychotic agents by modulating key neurotransmitter receptors like dopamine (D2) and serotonin (5-HT).[6][14][19] The core structure is a viable starting point for developing novel agents for neurological and psychiatric disorders.

Other Potential Applications

-

Anti-inflammatory: Isoxazole derivatives are known to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[1][20]

-

Antioxidant: Some isoxazole-carboxamides have demonstrated potent antioxidant activity in both in vitro (DPPH assay) and in vivo models.[21][22][23]

Key Experimental Methodologies

Validating the biological activity of newly synthesized derivatives requires a cascade of robust in vitro and in vivo assays.

In Vitro Antiproliferative Assay (MTT Assay)

This is a foundational colorimetric assay to determine the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., Huh7, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Causality: An overnight incubation allows cells to recover from trypsinization and enter the exponential growth phase, ensuring a consistent metabolic state for the assay.

-

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[11]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week under standard laboratory conditions.

-

Grouping and Dosing: Divide animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of the synthesized compound via oral or intraperitoneal administration.

-

Edema Induction: One hour after drug administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Causality: Carrageenan is a phlogistic agent that induces a localized, reproducible inflammatory response characterized by edema.

-

-

Measurement: Measure the paw volume or thickness using a plethysmometer at baseline (0 hr) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.[1]

Caption: A typical workflow for the pharmacological evaluation of novel compounds.

Conclusion and Future Perspectives

The 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole scaffold represents a fertile ground for the development of novel therapeutic agents. The synthetic accessibility and the potential for late-stage diversification make it an attractive core for medicinal chemists. Current research strongly supports its potential in oncology, with compelling evidence for multimodal anticancer activity. Future work should focus on:

-

Expanding SAR: Exploring a wider range of substitutions on both the piperazine and isoxazole rings.

-

Target Deconvolution: Identifying the specific protein targets for the most potent compounds to better understand their mechanism of action.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to assess their drug-likeness.

-

CNS Applications: Systematically screening derivatives for activity against a panel of CNS targets to unlock their potential in treating neurological disorders.

By leveraging the principles outlined in this guide, researchers can effectively navigate the chemical space of these derivatives and contribute to the discovery of next-generation therapeutics.

References

-

Al-Hourani, B. et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available from: [Link]

-

Szychowski, K. A. et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. Available from: [Link]

-

Çalışkan, B. et al. (2021). Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells. European Journal of Medicinal Chemistry. Available from: [Link]

-

Çalışkan, B. et al. (2019). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. ResearchGate. Available from: [Link]

-

Al-Hourani, B. et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. Available from: [Link]

-

Al-Hourani, B. et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Available from: [Link]

-

Kumar, V. et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]

-

Pospíšil, T. et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]

-

ResearchGate. Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Available from: [Link]

-

D'Andrea, A. et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. Available from: [Link]

-

Iqbal, N. et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. Available from: [Link]

-

Villalobos-Vivas, E. A. et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate. Available from: [Link]

-

Efimov, I. et al. (2024). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. RSC Publishing. Available from: [Link]

-

Pelliccia, S. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available from: [Link]

-

Muralikrishna, S. et al. (2017). 3-((piperazin-1-yl)methyl)-1H-indazole. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

-

El-Faham, A. et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules. Available from: [Link]

-

Razzaq, S. et al. (2023). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PMC. Available from: [Link]

-

Bak, A. et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Available from: [Link]

-

Yang, M. et al. (2023). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. PMC. Available from: [Link]

-

ResearchGate. Representative example of oxazoles with pharmacological activity. Available from: [Link]

-

ResearchGate. Structure activity relationship of synthesized compounds. Available from: [Link]

-

AVESIS. (2023). Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computati. Available from: [Link]

- ResearchGate. Synthetic route for the preparation of 1-{[3-(furan-2-yl) - ResearchGate. Available from: https://www.researchgate.net/figure/Synthetic-route-for-the-preparation-of-1-3-furan-2-yl-5-phenyl-45-dihydro-12_fig1_328761005

-

RSC Publishing. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Available from: [Link]

-

Academia.edu. (2020). (PDF) Pharmacological Activities of Some Synthesized Substituted Pyrazole, Oxazole and Triazolopyrimidine Derivatives. Available from: [Link]

-

Shilova, A. N. et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. ResearchGate. Available from: [Link]

-

Frontiers. (2022). Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. Available from: [Link]

-

Abou-Gharbia, M. et al. (1996). Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5- trimethyl-4-thiazolidinone maleate. PubMed. Available from: [Link]

-

MDPI. (2021). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Available from: [Link]

-

ResearchGate. (2018). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. Available from: [Link]

-

Wang, L. et al. (2022). Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. PMC. Available from: [Link]

-

RSC Publishing. (2017). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Available from: [Link]

-

PubMed. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Available from: [Link]

-

PMC. (2022). New triazole-based hybrids as neurotropic agents. Available from: [Link]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-(Chloromethyl)oxazole | High-Quality Reagent | RUO [benchchem.com]

- 10. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]

- 11. Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]

- 13. Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5- trimethyl-4-thiazolidinone maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review [frontiersin.org]

- 18. Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

ADME properties of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole

Executive Summary

3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole (hereafter referred to as MPI-Ox ) represents a high-value fragment scaffold in modern medicinal chemistry, particularly for kinase and GPCR (dopamine/serotonin) programs.[1] Its utility lies in the juxtaposition of a polar, aromatic isoxazole core with a basic, solubilizing piperazine tail.

However, this structural pairing introduces specific ADME (Absorption, Distribution, Metabolism, Excretion) liabilities that must be proactively managed. This guide synthesizes the physicochemical behavior of the MPI-Ox scaffold with actionable protocols for characterizing its metabolic fate.

Physicochemical Foundation: The "A" (Absorption) Architecture

The absorption profile of MPI-Ox is dictated by the interplay between the basic piperazine nitrogen and the polar isoxazole ring.

Ionization and Solubility

-

Piperazine Basicity: The distal nitrogen of the piperazine ring typically exhibits a

between 8.5 and 9.5 . At physiological pH (7.4), this molecule exists predominantly as a mono-cation.-

Impact: High aqueous solubility, making it an excellent "solubilizing tail" for lipophilic warheads.

-

-

Isoxazole Polarity: Unlike a phenyl ring, the 1,2-oxazole is a polar aromatic system (LogP ~0.1–1.0 depending on substitution).

-

Impact: It lowers the overall LogD

of the parent molecule, reducing non-specific binding but potentially limiting passive permeability across the blood-brain barrier (BBB) unless substituted with lipophilic groups.

-

Permeability Predictions

-

Passive Diffusion: Moderate. The cationic charge at pH 7.4 limits passive diffusion compared to neutral species.

-

Efflux Liability: Piperazine-containing fragments are frequent substrates for P-glycoprotein (P-gp/MDR1) . Early Caco-2 bidirectional assays are mandatory to assess efflux ratios (

).

Metabolic Stability & Biotransformation (The "M" Core)

The metabolic fate of MPI-Ox is complex due to three distinct "soft spots." Understanding these pathways is critical for optimizing half-life (

Pathway A: Piperazine N-Oxidation & Glucuronidation

The secondary amine of the piperazine is the most kinetically favorable site for metabolism.

-

Mechanism: Flavin-containing monooxygenases (FMOs) and CYP450s facilitate N-oxidation. Alternatively, UGT enzymes can directly glucuronidate the amine.

-

Mitigation: Capping the piperazine (e.g., N-methylation or amidation) blocks this pathway but alters the basicity.

Pathway B: Isoxazole Ring Scission (The "Hidden" Liability)

While generally stable, the isoxazole ring is susceptible to reductive ring opening , a pathway often overlooked in standard oxidative screens.

-

Mechanism: CYP450s (specifically CYP1A2, 2C9) or cytosolic aldehyde oxidase can cleave the N-O bond.

-

Precedent: This mechanism mirrors the bioactivation of Leflunomide to its active metabolite (A771726). In the case of MPI-Ox, ring opening yields a reactive

-amino enone or nitrile, which can act as a Michael acceptor (toxicity risk).

Pathway C: Methyl Hydroxylation

The C3-methyl group on the isoxazole is a site for oxidative attack (CYP-mediated hydroxylation

Visualization: Metabolic Pathways

The following diagram illustrates the predicted metabolic tree for MPI-Ox.

Figure 1: Predicted metabolic divergence of the MPI-Ox scaffold. Note the reductive ring opening (red path) as a potential toxicity liability.

Distribution & Safety Profiling

Lysosomal Trapping (Volume of Distribution)

Due to the basic piperazine (

-

Mechanism: The neutral molecule diffuses into lysosomes (pH ~4.5), becomes protonated, and is trapped.

-

Consequence: This results in a high Volume of Distribution (

) and long tissue half-life, but carries a risk of Phospholipidosis upon chronic dosing.

Drug-Drug Interaction (DDI)

Piperazines are known structural alerts for CYP2D6 inhibition .

-

Protocol: Perform a reversible inhibition assay using dextromethorphan as a probe substrate. If

, structural modification (e.g., fluorination of the piperazine) is required.

Experimental Protocols (Self-Validating Systems)

To characterize this scaffold, do not rely on generic screens. Use these specific modifications.

Protocol A: Differential Metabolic Stability (Oxidative vs. Reductive)

Standard S9 assays often miss reductive metabolism. This protocol isolates the isoxazole ring opening.

-

System: Liver S9 Fraction (contains both microsomal and cytosolic enzymes).

-

Arm 1 (Oxidative): Buffer pH 7.4 + NADPH regenerating system. (Detects N-oxidation, hydroxylation).[2]

-

Arm 2 (Reductive): Buffer pH 7.4 + NADH + Anaerobic conditions (Nitrogen purge).

-

Rationale: Reductive isoxazole cleavage is inhibited by Oxygen. Anaerobic conditions force the enzyme to use the drug as an electron acceptor.

-

-

Readout: LC-MS/MS. Monitor for +2 Da (reduction) or +16 Da (oxidation) mass shifts.

Protocol B: Reactive Metabolite Trapping (GSH Adducts)

Validates if ring opening creates toxic Michael acceptors.

-

Incubation: Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH, 5 mM) .

-

Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH adducts.

-

Interpretation: Presence of GSH adducts confirms the formation of reactive electrophiles from the isoxazole ring.

Decision Matrix Workflow

Figure 2: Step-by-step decision tree for optimizing the MPI-Ox scaffold.

References

-

Isoxazole Ring Stability & Metabolism

-

Piperazine Pharmacokinetics

- Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Source: NIH / PubMed Central (2023).

-

URL:[Link](Note: Generalized link to PMC search for piperazine scaffolds due to dynamic indexing).

-

Cationic Amphiphilic Drugs (CADs)

- Title: Lysosomal trapping of basic drugs: A general mechanism for volume of distribution and tissue retention.

- Source: Journal of Pharmaceutical Sciences.

-

URL:[Link]

-

Reactive Metabolite Screening

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mirtazapine - Wikipedia [en.wikipedia.org]

- 3. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Computational Characterization & Lead Optimization of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole Scaffolds

Content Type: Technical Whitepaper / Methodological Guide Subject: Fragment-Based Drug Design (FBDD) & In Silico Profiling Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary

The molecule 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole represents a "privileged scaffold" in medicinal chemistry. It combines the bioisosteric rigidity of the isoxazole ring (common in COX-2 inhibitors and antibiotics) with the solubility and receptor-binding versatility of the piperazine moiety (ubiquitous in CNS and kinase inhibitor drugs).

This guide provides a rigorous, step-by-step computational protocol for characterizing this scaffold. Unlike generic studies, this workflow integrates Quantum Mechanical (QM) electronic profiling with high-throughput molecular docking and ADMET prediction to validate the molecule’s potential as a lead fragment for anti-inflammatory (COX-2) and neuropharmacological (5-HT) applications.

Electronic Structure Analysis (DFT Protocol)

To understand the reactivity and stability of the 3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole core, Density Functional Theory (DFT) is the requisite starting point. This section details the protocol to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gaps, which correlate directly with chemical hardness and bioactivity.

Methodology

-

Software: Gaussian 16 or ORCA (Open Source alternative).

-

Functional/Basis Set: B3LYP/6-311G++(d,p). This level of theory is required to accurately model the lone pair interactions on the piperazine nitrogens and the isoxazole oxygen.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

) to simulate physiological conditions.

Step-by-Step Optimization Workflow

-

Conformational Search: Perform a scanned rotation of the C5-methylene bridge bond. The piperazine ring adopts a chair conformation; ensure the N1-substituent is equatorial to minimize 1,3-diaxial interactions.

-

Geometry Optimization: Run the optimization to a local minimum (Frequency check: 0 imaginary frequencies).

-

Frontier Orbital Calculation: Extract HOMO/LUMO energies.

-

Hypothesis: The HOMO is likely localized on the piperazine nitrogen (nucleophilic site), while the LUMO resides on the isoxazole ring (electrophilic susceptibility).

-

Quantitative Output Structure

The following table illustrates the expected data structure for reporting DFT results for this scaffold:

| Parameter | Value (Example Range) | Biological Significance |

| HOMO Energy | -5.8 to -6.2 eV | Ionization potential; electron donation capacity. |

| LUMO Energy | -1.2 to -1.5 eV | Electron acceptance; correlates with electrophilicity. |

| Gap ( | 4.0 - 5.0 eV | Chemical Hardness ( |

| Dipole Moment | 3.5 - 4.5 Debye | Influences solubility and membrane orientation. |

ADMET & Pharmacokinetic Profiling[1][2][3]

The piperazine moiety suggests potential Central Nervous System (CNS) activity, while the isoxazole ring is often associated with metabolic stability issues. Accurate prediction of these properties is critical before synthesis.

Blood-Brain Barrier (BBB) Permeability

The 3-Methyl-5-(piperazin-1-ylmethyl) fragment is highly basic. At physiological pH (7.4), the piperazine secondary amine is protonated.

-

Protocol: Use SwissADME or pkCSM to calculate the Boiled-Egg model parameters.

-

Target Metrics:

-

TPSA (Topological Polar Surface Area): Must be

for CNS penetration. -

LogP: Optimal range 1.5–3.5.

-

Metabolic Stability (CYP450)

Isoxazoles can be susceptible to reductive ring opening by liver enzymes.

-

Prediction Tool: SMARTCyp or SOMP (Site of Metabolism Prediction).

-

Risk Assessment: The C4 position of the isoxazole ring is the metabolic "soft spot." If prediction shows high metabolic lability at C4, consider chlorination or fluorination at this position to block metabolism (a common medicinal chemistry tactic).

Molecular Docking Workflow

Literature indicates that isoxazole-piperazine hybrids are potent inhibitors of Cyclooxygenase-2 (COX-2) and Serotonin Receptors (5-HT) . We will use COX-2 as the primary case study for this protocol.

Target Preparation

-

Protein: Human COX-2 (PDB ID: 5KIR or 3LN1 ).

-

Pre-processing:

-

Remove crystallographic water (except those bridging the active site).

-

Add polar hydrogens (pH 7.4).

-

Compute Gasteiger charges.

-

Docking Protocol (AutoDock Vina / Glide)

-

Grid Generation: Center the grid box (

) on the co-crystallized ligand (e.g., Celecoxib). -

Constraint: Define a hydrogen bond constraint with Arg120 or Tyr355 (gatekeeper residues in COX-2). The piperazine nitrogen is expected to form a salt bridge with Glu524 .

-

Scoring: Run 50 genetic algorithm runs. Cluster results with RMSD

.

Computational Pipeline Diagram

The following diagram outlines the logical flow from fragment generation to lead validation.

Caption: Integrated computational workflow for validating isoxazole-piperazine scaffolds, moving from QM properties to dynamic stability.

Molecular Dynamics (MD) Simulation Protocol

Docking provides a static snapshot. MD simulations are mandatory to verify the stability of the Isoxazole-Piperazine---COX-2 complex over time, specifically checking if the piperazine tail remains bound in the solvent-exposed channel.

System Setup

-

Force Field: CHARMM36m (best for small molecule-protein complexes) or AMBER ff14SB.

-

Ligand Topology: Generate using CGenFF (CHARMM) or GAFF2 (AMBER).

-

Solvation: TIP3P water box (10 Å padding).

-

Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

Simulation Phases

-

Minimization: Steepest descent (5000 steps) to remove steric clashes.

-

NVT Equilibration: 1 ns at 300 K (V-rescale thermostat). Restrain heavy atoms.

-

NPT Equilibration: 1 ns at 1 bar (Parrinello-Rahman barostat).

-

Production Run: 100 ns. Save coordinates every 10 ps.

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize within 2–3 Å.

-

RMSF (Root Mean Square Fluctuation): High fluctuations in the piperazine tail indicate weak binding; low fluctuations indicate a stable salt bridge.

-

H-Bond Analysis: Calculate the occupancy of the H-bond between the isoxazole nitrogen and the active site residues. Occupancy > 60% denotes a strong binder.

Mechanism of Action: The COX-2 Inhibition Pathway

Understanding where this molecule fits in the biological cascade is essential. Isoxazole derivatives typically inhibit the conversion of Arachidonic Acid to Prostaglandin H2.